molecular formula C11H12Cl2N2 B1458540 1-[4-(chloromethyl)-3-methylphenyl]-1H-imidazole hydrochloride CAS No. 1803585-47-8

1-[4-(chloromethyl)-3-methylphenyl]-1H-imidazole hydrochloride

Cat. No. B1458540
M. Wt: 243.13 g/mol
InChI Key: DAXDFKZXJDZZGX-UHFFFAOYSA-N
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Description

The compound “1-[4-(chloromethyl)-3-methylphenyl]-1H-imidazole hydrochloride” is a derivative of imidazole, which is a heterocyclic compound . The chloromethyl and methylphenyl groups attached to the imidazole ring suggest that this compound could have interesting chemical properties and potential uses in various fields such as pharmaceuticals or materials science .


Molecular Structure Analysis

The molecular structure of this compound would likely consist of an imidazole ring substituted with a chloromethyl group and a methylphenyl group . The presence of these groups could influence the compound’s reactivity and other physical and chemical properties.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-donating methyl group and the electron-withdrawing chloromethyl group . These groups could potentially make the compound more reactive towards nucleophiles or bases.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chloromethyl group could potentially make the compound more polar and influence its solubility in different solvents .

Scientific Research Applications

Synthesis and Characterization

1-[4-(chloromethyl)-3-methylphenyl]-1H-imidazole hydrochloride and related compounds have been synthesized and characterized through various studies, highlighting their applications in scientific research. For instance, research on the synthesis of similar imidazole compounds has shown their potential as probing tools for Store-Operated Calcium Entry (SOCE) assays, demonstrating their use in cellular biology research (Dago et al., 2016). The synthesis process involves multiple steps with confirmatory analysis using NMR, HRMS, and elemental analysis, indicating the compound's purity and structure.

Chemical Reactions and Molecular Studies

Studies on the reaction of 3-phenyl-3-aminoquinoline-2,4-diones with isothiocyanates have led to the formation of novel spiro-linked 2-thioxoimidazolidine-oxindoles and imidazoline-2-thiones. This demonstrates the chemical versatility of imidazole derivatives in synthesizing novel compounds with potential therapeutic applications (Klásek et al., 2010). The characterization of these compounds through spectroscopic and crystallographic methods provides insights into their molecular structures and potential reactivity.

Catalytic and Inhibitory Applications

The modification of chloromethylated MIL-101(Cr) with imidazole to support the immobilization of manganese porphyrin showcases the application of imidazole derivatives in catalysis. This novel catalytic system has been applied in the oxidation of hydrocarbons, demonstrating the role of imidazole compounds in developing heterogeneous and reusable catalysts for chemical transformations (Zadehahmadi et al., 2014).

Antimicrobial Activities

Research on novel imidazoles has highlighted their potent antimicrobial activities, suggesting the potential of imidazole derivatives in developing new antimicrobial agents. The synthesis and characterization of various imidazole compounds have led to the identification of derivatives with significant antimicrobial efficacy, opening avenues for further pharmaceutical development (Narwal et al., 2012).

Safety And Hazards

As with any chemical compound, handling “1-[4-(chloromethyl)-3-methylphenyl]-1H-imidazole hydrochloride” would require appropriate safety measures. Based on its structure, it could potentially be harmful if swallowed or if it comes into contact with the skin or eyes .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its reactivity. It could potentially be used in the synthesis of other complex molecules, or in various industries such as pharmaceuticals or materials science .

properties

IUPAC Name

1-[4-(chloromethyl)-3-methylphenyl]imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2.ClH/c1-9-6-11(3-2-10(9)7-12)14-5-4-13-8-14;/h2-6,8H,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAXDFKZXJDZZGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C=CN=C2)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(chloromethyl)-3-methylphenyl]-1H-imidazole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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